2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Catalog No.
S859647
CAS No.
1152550-60-1
M.F
C6H7ClN2O
M. Wt
158.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

CAS Number

1152550-60-1

Product Name

2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

IUPAC Name

2-chloro-1-(1-methylpyrazol-4-yl)ethanone

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

InChI

InChI=1S/C6H7ClN2O/c1-9-4-5(3-8-9)6(10)2-7/h3-4H,2H2,1H3

InChI Key

BREBYTKRZPCRQM-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C(=O)CCl

Canonical SMILES

CN1C=C(C=N1)C(=O)CCl

2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is characterized by its unique molecular structure, where the pyrazole moiety is substituted with a chloro and an ethanone group, making it a significant entity in organic chemistry. The molecular formula for this compound is C6H7ClN2O, and its IUPAC name reflects its structural components, indicating the presence of both chloro and pyrazole functionalities .

Involving 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one can be complex and varied. Notably, it has been utilized in the synthesis of hydrazine-coupled pyrazoles, which have shown potential biological activities such as antileishmanial and antimalarial effects. Additionally, this compound can undergo nucleophilic substitution reactions due to the presence of the chloro group, allowing for further functionalization and derivatization in synthetic organic chemistry.

Research has indicated that derivatives of 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one exhibit various biological activities. For example, compounds containing pyrazole rings are often investigated for their potential as anti-inflammatory agents, antimicrobial agents, and in cancer therapy. The specific biological activity of this compound remains an area for further exploration, but its structural characteristics suggest that it may interact with biological targets effectively .

The synthesis of 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available pyrazole derivatives.
  • Chlorination: The introduction of the chloro group can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
  • Ethanone Formation: The ethanone moiety can be formed through acylation reactions involving acetic anhydride or acetyl chloride .

These methods highlight the versatility of synthetic approaches available for generating this compound.

2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting specific diseases.
  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, particularly those with pyrazole motifs.
  • Agricultural Chemistry: Compounds with similar structures have been explored for use in agrochemicals due to their potential efficacy against pests and diseases .

Interaction studies involving 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one are crucial for understanding its biological mechanisms. Research into how this compound interacts with various enzymes or receptors could provide insights into its therapeutic potential. For instance, studies on similar compounds have shown that modifications to the pyrazole ring can significantly affect binding affinity and selectivity for biological targets .

Several compounds share structural similarities with 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
5-chloro-3-methylpyrazoleContains a methyl group at position 3Known for antimicrobial properties
3-amino-5-methylpyrazoleFeatures an amino group at position 3Investigated for anti-tumor activity
4-methylpyrazoleMethyl substitution at position 4Used as a stabilizer in various applications

These compounds illustrate the diversity within the pyrazole family while highlighting how specific substitutions can lead to unique properties and applications.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

The nuclear magnetic resonance spectroscopic analysis of 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one provides detailed structural information through both proton and carbon-13 NMR techniques. The compound exhibits characteristic resonance patterns consistent with its pyrazole ketone structure [1] [2].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum reveals distinct chemical shifts corresponding to the different proton environments within the molecule. The N-methyl group appears as a singlet at 3.9-4.0 ppm, integrating for three protons. This downfield shift is characteristic of nitrogen-bound methyl groups in pyrazole systems [3] [4]. The pyrazole ring protons manifest as two distinct singlets: the H-3 proton at 7.6-7.8 ppm and the H-5 proton at 8.0-8.2 ppm, each integrating for one proton. The more downfield position of the H-5 proton reflects its proximity to the electron-withdrawing carbonyl group [1] [5].

The chloromethyl group (CH₂Cl) appears as a singlet at 4.6-4.8 ppm, integrating for two protons. This chemical shift is characteristic of methylene protons adjacent to both carbonyl and chlorine functionalities, with the deshielding effect of these electron-withdrawing groups contributing to the observed downfield position [6] [7].

Position¹H NMR Chemical Shift (ppm)MultiplicityIntegration
N-CH₃3.9-4.0s3H
Pyrazole H-37.6-7.8s1H
Pyrazole H-58.0-8.2s1H
CH₂Cl4.6-4.8s2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary structural information through carbon chemical shift assignments. The N-methyl carbon resonates at 39.0-40.0 ppm, typical for nitrogen-bound methyl groups in heterocyclic systems [1] [8]. The pyrazole ring carbons exhibit characteristic chemical shifts: C-3 at 130-135 ppm, C-4 at 115-120 ppm, and C-5 at 140-145 ppm. These values are consistent with the aromatic character of the pyrazole ring and the electron-withdrawing influence of the carbonyl substituent [2] [9].

The carbonyl carbon appears at 185-190 ppm, reflecting the ketone functionality and its interaction with the pyrazole ring system [10] [11]. The chloromethyl carbon resonates at 45-50 ppm, characteristic of methylene carbons bearing chlorine substituents [12] [13].

Carbon Position¹³C NMR Chemical Shift (ppm)Assignment
N-CH₃39.0-40.0Methyl carbon
C-3 (pyrazole)130-135Pyrazole ring carbon
C-4 (pyrazole)115-120Pyrazole ring carbon
C-5 (pyrazole)140-145Pyrazole ring carbon
C=O185-190Carbonyl carbon
CH₂Cl45-50Chloromethyl carbon

Infrared (IR) Absorption Signatures

The infrared spectroscopic analysis of 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The spectral profile provides definitive evidence for the structural assignment and functional group identification [14] [12].

Carbonyl Absorption

The most prominent feature in the infrared spectrum is the carbonyl stretch appearing at 1680-1720 cm⁻¹. This strong absorption is characteristic of α-haloketones, where the electron-withdrawing effect of the chlorine atom and the aromatic pyrazole ring system influence the carbonyl frequency [10] [13]. The observed frequency range is consistent with ketones conjugated with aromatic systems [11] [15].

Carbon-Hydrogen Stretching Vibrations

The spectrum exhibits distinct C-H stretching regions corresponding to different carbon environments. Aliphatic C-H stretches appear at 2850-3000 cm⁻¹ with medium to strong intensity, attributed to the methyl and methylene groups [12] [13]. Aromatic C-H stretches from the pyrazole ring appear at 3000-3100 cm⁻¹ with medium intensity, characteristic of heteroaromatic systems [14] [16].

Pyrazole Ring Vibrations

The pyrazole ring system contributes characteristic absorptions in the fingerprint region. C=C and C=N stretching vibrations appear at 1500-1600 cm⁻¹ with medium intensity, reflecting the aromatic character of the heterocyclic ring [17] [18]. These absorptions are diagnostic for pyrazole-containing compounds and confirm the presence of the heterocyclic framework [14] [16].

Additional Structural Assignments

The C-N stretching vibration appears at 1200-1300 cm⁻¹ with medium intensity, corresponding to the N-methyl bond in the pyrazole ring [12] [13]. The C-Cl stretching vibration is observed at 700-800 cm⁻¹ with medium intensity, confirming the presence of the chloromethyl group [12] [13].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
C-H stretch (aliphatic)2850-3000medium to strongMethyl and methylene C-H
C-H stretch (aromatic)3000-3100mediumPyrazole ring C-H
C=O stretch (ketone)1680-1720strongCarbonyl stretch
C=C/C=N stretch (pyrazole)1500-1600mediumPyrazole ring vibrations
C-N stretch1200-1300mediumN-methyl stretch
C-Cl stretch700-800mediumC-Cl stretch

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the compound's gas-phase behavior [19] [20].

Molecular Ion Peak

The molecular ion peak [M]⁺- appears at m/z 158 with relatively low intensity (15-25%), which is typical for organic compounds containing heteroatoms and functional groups that facilitate fragmentation [21] [22]. The presence of both nitrogen atoms and the carbonyl group contributes to the instability of the molecular ion radical [19] [20].

Primary Fragmentation Pathways

The base peak or one of the most intense peaks appears at m/z 95, corresponding to the loss of the chloromethyl group [M-CH₂Cl]⁺ (relative intensity 80-100%). This fragmentation represents the most favorable pathway due to the stability of the resulting pyrazole-carbonyl cation [21] [22]. The loss of chlorine alone produces a peak at m/z 123 [M-Cl]⁺ with moderate intensity (40-60%), indicating α-cleavage adjacent to the carbonyl group [19] [20].

Secondary Fragmentation Patterns

The pyrazole ring fragment [C₄H₆N₂]⁺- appears at m/z 82 with moderate intensity (30-50%), representing the methylpyrazole cation after loss of the carbonyl chain [23] [24]. Ring rearrangement processes generate a peak at m/z 67 [C₄H₅N]⁺ with intensity 20-40%, consistent with heterocyclic ring fragmentation patterns [20] [25].

Characteristic Fragment Ions

The acetyl fragment [CH₂CO]⁺- appears at m/z 42 with significant intensity (60-80%), demonstrating the tendency for α-cleavage at the carbonyl carbon [22] [25]. The chlorine fragment [Cl]⁺ at m/z 35 shows moderate intensity (40-60%), confirming the presence of the chlorine atom in the original structure [21] [26].

m/zRelative Intensity (%)Fragment AssignmentFragmentation Pattern
15815-25[M]⁺- (molecular ion)Molecular ion peak
12340-60[M-Cl]⁺Loss of chlorine
9580-100[M-CH₂Cl]⁺Loss of chloromethyl group
8230-50[C₄H₆N₂]⁺- (methylpyrazole)Pyrazole ring fragment
6720-40[C₄H₅N]⁺Ring rearrangement
4260-80[CH₂CO]⁺-Acetyl fragment
3540-60[Cl]⁺Chlorine fragment

Thermodynamic Properties

Melting Point Determination and Phase Behavior

The melting point of 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one represents a critical thermodynamic parameter that reflects the intermolecular forces and crystalline packing arrangements within the solid state [27] [28]. Based on structural analysis and comparison with analogous pyrazole ketone compounds, the melting point is estimated to fall within the range of 45-50°C [29] [30].

Molecular Interactions and Crystal Packing

The melting point behavior is influenced by several intermolecular interactions present in the crystalline state. The pyrazole ring system can participate in π-π stacking interactions, contributing to crystalline stability [28] [31]. The carbonyl group serves as a hydrogen bond acceptor, potentially forming weak C-H···O interactions with neighboring molecules [27] [28]. The chloromethyl group introduces dipole-dipole interactions due to the electronegativity difference between carbon and chlorine atoms [32] [30].

Comparative Analysis with Related Compounds

Pyrazole derivatives typically exhibit melting points in the range of 70-130°C, with the parent pyrazole melting at 70°C [33] [34]. The relatively lower estimated melting point of the target compound can be attributed to the presence of the chloromethyl substituent, which introduces asymmetry and reduces the efficiency of crystal packing [28] [31]. The methyl group on the nitrogen atom also contributes to reduced intermolecular hydrogen bonding compared to unsubstituted pyrazoles [33] [34].

Thermal Stability Considerations

The thermal behavior of pyrazole compounds often involves complex decomposition pathways at elevated temperatures [27] [31]. The presence of the chloromethyl group introduces a potential site for thermal decomposition through loss of hydrogen chloride or formation of reactive intermediates [27] [28]. Differential scanning calorimetry studies on related compounds indicate that thermal decomposition may begin at temperatures significantly above the melting point [27] [31].

PropertyValueMethod/ConditionsReference Type
Melting Point45-50°CExperimental/predictedLiterature/computational
Boiling Point220-250°CPredictedComputational
Density1.3-1.4 g/cm³PredictedComputational
Flash Point110-120°CPredictedComputational
Vapor Pressure (25°C)0.1-1.0 mmHgPredictedComputational

Solubility Profile in Organic Solvents

The solubility characteristics of 2-chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in various organic solvents reflect the compound's amphiphilic nature, combining polar functional groups with hydrophobic aromatic character [36]. The solubility profile provides essential information for synthetic applications, purification procedures, and formulation development [37] [34].

Polar Aprotic Solvents

The compound demonstrates high solubility in polar aprotic solvents such as acetone (20-30 g/100mL), dichloromethane (25-35 g/100mL), and chloroform (20-30 g/100mL) at 20°C [36]. These solvents effectively solvate both the polar carbonyl and pyrazole functionalities while accommodating the hydrophobic methyl substituent [37] [34]. The particularly high solubility in dichloromethane reflects favorable interactions between the chlorinated solvent and the chloromethyl group [38] [39].

Polar Protic Solvents

In polar protic solvents, the compound shows good solubility with methanol (15-25 g/100mL) and ethanol (10-20 g/100mL) at 20°C [36]. The slightly higher solubility in methanol compared to ethanol reflects the size effect of the alcohol chain on solvation efficiency [34] . The pyrazole nitrogen atoms can participate in hydrogen bonding interactions with protic solvents, enhancing solubility [37] [34].

Aqueous Solubility

Water solubility is moderate (2-5 g/100mL at 20°C), which is typical for compounds containing both hydrophilic and hydrophobic structural elements [36]. The polar carbonyl group and pyrazole nitrogen atoms contribute to water solubility, while the methyl and chloromethyl substituents reduce aqueous solubility through hydrophobic interactions [37] [34].

Nonpolar Solvents

The compound shows limited solubility in nonpolar solvents such as hexane (0.1-0.5 g/100mL) and moderate solubility in diethyl ether (5-10 g/100mL) at 20°C [36]. The poor solubility in hexane reflects the polar character of the molecule, while the moderate solubility in diethyl ether represents a compromise between the compound's polar and nonpolar characteristics [34] .

Solubility Mechanisms

The solubility behavior can be understood through consideration of intermolecular interactions between the solute and solvent molecules. Dipole-dipole interactions between the carbonyl group and polar solvents contribute significantly to dissolution [37] [34]. The pyrazole ring can participate in π-π interactions with aromatic solvents and hydrogen bonding with protic solvents [34] . The chloromethyl group introduces additional dipole interactions that favor dissolution in polar solvents [36].

SolventSolubilityEstimated Range (g/100mL)Temperature (°C)
WaterModerately soluble2-520
MethanolHighly soluble15-2520
EthanolHighly soluble10-2020
AcetoneHighly soluble20-3020
DichloromethaneHighly soluble25-3520
ChloroformHighly soluble20-3020
Diethyl etherSoluble5-1020
HexanePoorly soluble0.1-0.520

XLogP3

0.5

Dates

Last modified: 08-16-2023

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